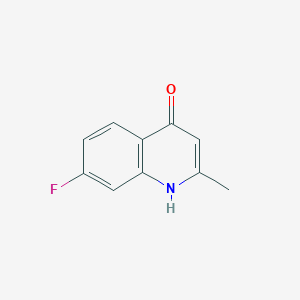

7-Fluoro-2-methylquinolin-4-ol

説明

“7-Fluoro-2-methylquinolin-4-ol” is a chemical compound . It is also known as 7-Fluoro-4-hydroxy-2-methylquinoline . The molecular weight of this compound is 177.1754 dalton .

Synthesis Analysis

Quinoline derivatives, including “7-Fluoro-2-methylquinolin-4-ol”, are synthesized using various methods . The synthesis of quinoline derivatives often involves the condensation of aniline and aldehyde or ketone with a reactive a-methylene group via condensation followed by cyclodehydration reactions .

Molecular Structure Analysis

The molecular structure of “7-Fluoro-2-methylquinolin-4-ol” consists of a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The molecular formula of this compound is C10H8FNO .

Chemical Reactions Analysis

Quinoline derivatives, including “7-Fluoro-2-methylquinolin-4-ol”, are known to exhibit various chemical reactions . These reactions often depend on the substitution on the heterocyclic pyridine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Fluoro-2-methylquinolin-4-ol” include a molecular weight of 177.175 and a density of 1.2±0.1 g/cm3 . The boiling point is 272.0±40.0 °C at 760 mmHg .

科学的研究の応用

Material Science Advancements

In the field of material science, 7-Fluoro-2-methylquinolin-4-ol can be used to explore new materials with unique properties. Its ability to form complexes with metals could lead to the development of new materials with potential applications in various industries .

Antibacterial Applications

Fluoroquinolones, a family of compounds that includes 7-Fluoro-2-methylquinolin-4-ol, have been shown to exhibit a high level of antibacterial activity . They work by inhibiting bacterial DNA-gyrase, which is essential for bacterial reproduction .

Antineoplastic Activity

Research studies have shown that certain derivatives of fluoroquinolones, including 7-Fluoro-2-methylquinolin-4-ol, have antineoplastic activity . These compounds can inhibit topoisomerase II, an enzyme that is often overexpressed in cancer cells .

Synthesis of Heterocycles

7-Fluoro-2-methylquinolin-4-ol can be used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have unique biological activities and are of interest in various fields of research .

作用機序

Target of Action

The primary targets of 7-Fluoro-2-methylquinolin-4-ol are currently unknown. This compound is a synthetic derivative of quinoline, a class of compounds known for their diverse biological activities

Mode of Action

As a quinoline derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . The presence of a fluorine atom may enhance the compound’s binding affinity and selectivity towards its targets .

Biochemical Pathways

Quinoline derivatives are known to interfere with various cellular processes, including DNA replication, protein synthesis, and enzymatic activity

Pharmacokinetics

The compound’s bioavailability may be influenced by factors such as its solubility, stability, and membrane permeability .

Result of Action

Given the broad biological activities of quinoline derivatives, this compound may exert diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 7-Fluoro-2-methylquinolin-4-ol may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the compound’s stability may decrease under acidic conditions, while its efficacy may vary depending on the cellular environment .

Safety and Hazards

While specific safety and hazard information for “7-Fluoro-2-methylquinolin-4-ol” is not available in the search results, it is generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment when handling similar chemical compounds .

特性

IUPAC Name |

7-fluoro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZLIRLGDGAYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429515 | |

| Record name | 7-Fluoro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18529-03-8 | |

| Record name | 7-Fluoro-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18529-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18529-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。